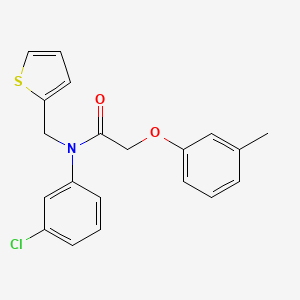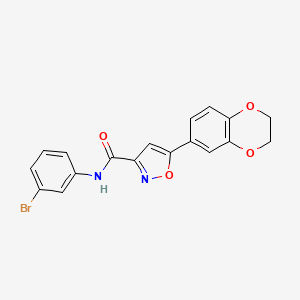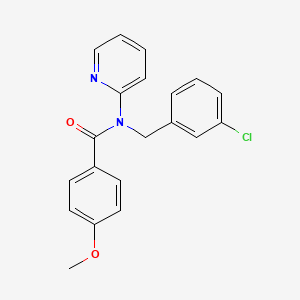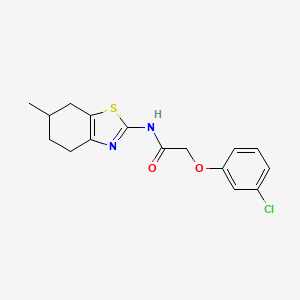
N-(3-chlorophenyl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-CHLOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a methylphenoxy group, and a thiophenylmethyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting acetic anhydride with an appropriate amine, such as 3-chloroaniline, under acidic conditions.
Introduction of the Methylphenoxy Group: The methylphenoxy group can be introduced through a nucleophilic substitution reaction, where 3-methylphenol reacts with the acetamide intermediate in the presence of a base like sodium hydroxide.
Attachment of the Thiophenylmethyl Group: The final step involves the attachment of the thiophenylmethyl group via a nucleophilic substitution reaction, where thiophene-2-carboxaldehyde reacts with the intermediate in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of N-(3-CHLOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-(3-CHLOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may find use in the synthesis of specialty chemicals or as an intermediate in the production of other complex molecules.
Mécanisme D'action
The mechanism of action of N-(3-CHLOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-CHLOROPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: Similar structure but with a different position of the methyl group on the phenoxy ring.
N-(3-CHLOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(3-CHLOROPHENYL)-2-(3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to the specific combination of functional groups and their positions, which confer distinct chemical and biological properties. The presence of the thiophenylmethyl group, in particular, may enhance its electronic properties and potential interactions with biological targets.
Propriétés
Formule moléculaire |
C20H18ClNO2S |
|---|---|
Poids moléculaire |
371.9 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H18ClNO2S/c1-15-5-2-8-18(11-15)24-14-20(23)22(13-19-9-4-10-25-19)17-7-3-6-16(21)12-17/h2-12H,13-14H2,1H3 |
Clé InChI |
VXIFJCPKFJKECT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}propan-1-one](/img/structure/B11350404.png)

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B11350423.png)
![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11350424.png)

![{1-[(4-Fluorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B11350436.png)
![3-chloro-4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11350437.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11350440.png)
![N-[4-(cyanomethyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11350447.png)
![N-(4-ethoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11350449.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11350453.png)
![N-(4-butylphenyl)-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11350457.png)


